
3-(2-溴乙氧基)丙-1-烯
描述
3-(2-Bromoethoxy)prop-1-ene is an organic compound with the molecular formula C5H9BrO. It is a colorless liquid that is primarily used in chemical research and synthesis. The compound is characterized by the presence of a bromoethoxy group attached to a propene backbone, making it a versatile intermediate in organic synthesis.
科学研究应用
3-(2-Bromoethoxy)prop-1-ene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is involved in the development of new therapeutic agents, particularly in the synthesis of compounds with potential antiviral and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
Target of Action
3-(2-Bromoethoxy)prop-1-ene is a research chemical that has been used in the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles . These benzimidazoles are known to act as H1-antihistaminic agents , suggesting that the primary targets of 3-(2-Bromoethoxy)prop-1-ene could be histamine receptors, particularly the H1 receptor. Histamine receptors play a crucial role in immune response, acting as the primary mediators of inflammatory and immediate allergic reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)prop-1-ene typically involves the reaction of 3-chloropropene with sodium bromide and ethylene glycol. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
CH2=CHCH2Cl+NaBr+HOCH2CH2OH→CH2=CHCH2OCH2CH2Br+NaCl+H2O
Industrial Production Methods: Industrial production of 3-(2-Bromoethoxy)prop-1-ene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: 3-(2-Bromoethoxy)prop-1-ene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions across the double bond, such as hydroboration-oxidation, which adds boron and subsequently converts to an alcohol.
Elimination Reactions: Under basic conditions, 3-(2-Bromoethoxy)prop-1-ene can undergo elimination to form an epoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Addition Reactions: Borane (BH3), hydrogen peroxide (H2O2)
Elimination Reactions: Potassium hydroxide (KOH), sodium hydride (NaH)
Major Products:
Substitution: 3-(2-Hydroxyethoxy)prop-1-ene
Addition: 3-(2-Hydroxyethoxy)propan-1-ol
Elimination: 3-(2-Oxiranylethoxy)prop-1-ene
相似化合物的比较
3-(2-Chloroethoxy)prop-1-ene: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.
3-(2-Iodoethoxy)prop-1-ene: Contains an iodine atom, making it more reactive than the bromo analog due to the larger atomic radius and lower bond dissociation energy.
3-(2-Fluoroethoxy)prop-1-ene: Features a fluorine atom, which significantly alters the compound’s reactivity and polarity.
Uniqueness: 3-(2-Bromoethoxy)prop-1-ene is unique due to its balanced reactivity and stability. The bromine atom provides sufficient electrophilicity for various chemical reactions while maintaining a manageable level of reactivity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-(2-bromoethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQSWGCPAYJSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398948 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15424-04-1 | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethoxy)prop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(2-Bromoethoxy)prop-1-ene in the synthesis described in the research paper?
A1: 3-(2-Bromoethoxy)prop-1-ene acts as an alkylating agent in the synthesis of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene-1,4-dicarboxylic acid []. The synthesis involves a Birch reduction of terephthalic acid, generating a reactive intermediate. 3-(2-Bromoethoxy)prop-1-ene then reacts with this intermediate, introducing the allyloxyethyl groups to the molecule. This reaction is key for achieving the final structure of the target dicarboxylic acid derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


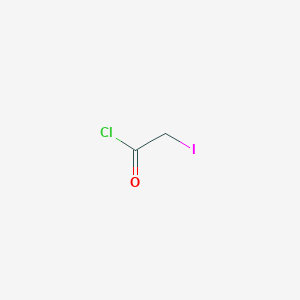



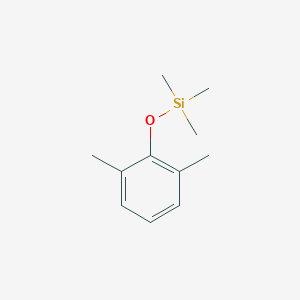


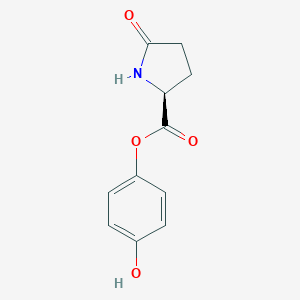
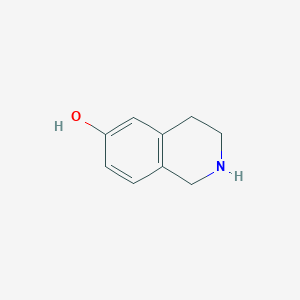
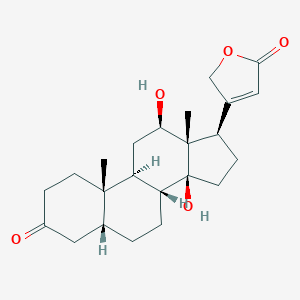

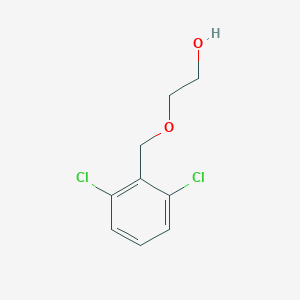
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)

